N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine
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Overview
Description
N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is a chemical compound with the molecular formula C7H14F3N. It is known for its unique structure, which includes a trifluoromethyl group, making it a valuable compound in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the alkylation of 2,2-dimethyl-1-trifluoromethyl-propylamine with methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2,2-dimethyl-1-fluoromethyl-propylamine
- N-Methyl-2,2-dimethyl-1-chloromethyl-propylamine
- N-Methyl-2,2-dimethyl-1-bromomethyl-propylamine
Uniqueness
N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances its stability, lipophilicity, and reactivity compared to similar compounds with different halogen substituents .
Properties
Molecular Formula |
C7H14F3N |
---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-N,3,3-trimethylbutan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-6(2,3)5(11-4)7(8,9)10/h5,11H,1-4H3 |
InChI Key |
MKMGTKSLFCQGBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)NC |
Origin of Product |
United States |
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